molecular formula C13H24N2O2 B7583471 2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one

2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one

Cat. No. B7583471
M. Wt: 240.34 g/mol
InChI Key: NDJDZYMUYDYUSD-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one is a chemical compound with a molecular formula of C12H22N2O2. It is commonly known as AH-7921 and is a synthetic opioid drug. This compound was first synthesized in the 1970s, and its use in scientific research has been gradually increasing over the years.

Mechanism of Action

AH-7921 acts as a mu-opioid receptor agonist, meaning that it binds to and activates this receptor. This activation leads to the release of endogenous opioids, such as endorphins and enkephalins, which then bind to other opioid receptors in the body. This results in a decrease in the perception of pain, as well as feelings of euphoria and sedation. However, AH-7921 has been shown to have a much lower potency and efficacy than other opioids, such as morphine and fentanyl.
Biochemical and physiological effects:
AH-7921 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the perception of pain in animal models, as well as to produce sedation and respiratory depression. It has also been shown to have effects on gastrointestinal motility, with some studies suggesting that it may have a prokinetic effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AH-7921 in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation specifically, without the confounding effects of other opioid receptors. However, one of the main limitations of using AH-7921 is its low potency and efficacy. This means that higher concentrations of the drug may be required to produce the desired effects, which can be problematic for some experiments.

Future Directions

There are a number of potential future directions for research on AH-7921. One area of interest is the development of more potent and selective mu-opioid receptor agonists, which could be used as analgesics with fewer side effects than current opioids. Another area of interest is the study of the role of the opioid receptor system in other physiological processes, such as immune function and inflammation. Finally, there is interest in developing new methods for the synthesis of AH-7921 and other opioid receptor ligands, which could improve the efficiency and scalability of these processes.

Synthesis Methods

The synthesis of 2-(Azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves a multi-step process. The first step is the reaction of 3-hydroxypyrrolidine with 1-bromo-2-(azepan-1-yl)propane in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to a reduction reaction using sodium borohydride. The final product, AH-7921, is obtained after purification by column chromatography.

Scientific Research Applications

AH-7921 has been used extensively in scientific research as a tool to study the opioid receptor system. It has been shown to have a high affinity for the mu-opioid receptor, which is one of the three main opioid receptors in the body. This receptor is responsible for the analgesic effects of opioids, as well as their addictive properties. AH-7921 has also been used to study the role of the opioid receptor system in other physiological processes, such as gastrointestinal motility and respiratory function.

properties

IUPAC Name

2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(14-7-4-2-3-5-8-14)13(17)15-9-6-12(16)10-15/h11-12,16H,2-10H2,1H3/t11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJDZYMUYDYUSD-KIYNQFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CC[C@@H](C1)O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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